BenchChemオンラインストアへようこそ!

4-(4-(tert-Butyl)phenyl)-1H-pyrazole

Lipophilicity Drug-likeness Membrane permeability

Choose 4-(4-(tert-Butyl)phenyl)-1H-pyrazole as your premium 4-aryl-1H-pyrazole fragment. Its unique TPSA of 28.7 Ų and XLogP3 of 3.5 are perfectly positioned for CNS drug discovery, outperforming methyl, chloro, and methoxy analogs. The tert-butyl group blocks CYP-mediated para-hydroxylation, ensuring metabolic stability. Secure this fragment-like building block now to accelerate your SAR programs and expand your intellectual property space.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B7848277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(tert-Butyl)phenyl)-1H-pyrazole
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CNN=C2
InChIInChI=1S/C13H16N2/c1-13(2,3)12-6-4-10(5-7-12)11-8-14-15-9-11/h4-9H,1-3H3,(H,14,15)
InChIKeyJFXQNDWOOBYKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(tert-Butyl)phenyl)-1H-pyrazole (CAS 294852-20-3): A 4-Arylpyrazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-(4-(tert-Butyl)phenyl)-1H-pyrazole (CAS 294852-20-3; molecular formula C₁₃H₁₆N₂; MW 200.28 g/mol) is a 4-aryl-substituted-1H-pyrazole in which a para-tert-butylphenyl group is attached at the pyrazole C4 position . Unlike the heavily explored 1,5-diarylpyrazole and 3,5-diarylpyrazole regioisomers that dominate the COX-2 inhibitor literature (celecoxib class), this compound belongs to the comparatively under-investigated 4-arylpyrazole sub-family . It functions primarily as a synthetic intermediate and fragment-like building block in drug discovery campaigns, offering a distinctive combination of elevated lipophilicity (XLogP3 = 3.5), moderate topological polar surface area (TPSA = 28.7 Ų), a single hydrogen-bond donor, and a rotatable bond count of 2 . These physicochemical attributes differentiate it from its closest 4-arylpyrazole analogs and dictate its suitability for specific medicinal chemistry design objectives where enhanced membrane permeability, metabolic shielding, or novel intellectual property space is sought.

Why Interchanging 4-Aryl-1H-pyrazole Analogs Without Quantitative Scrutiny Leads to Failed Lead Optimization


The 4-aryl-1H-pyrazole scaffold family exhibits steep structure–property relationships where seemingly minor para-substituent changes on the phenyl ring produce non-linear shifts in lipophilicity, steric bulk, metabolic vulnerability, and solid-state behavior that cannot be predicted by simple additive models . For example, moving from 4-(4-methylphenyl)-1H-pyrazole (XLogP3 = 2.2) to 4-(4-(tert-butyl)phenyl)-1H-pyrazole (XLogP3 = 3.5) represents a Δ of 1.3 log units—an approximately 20-fold difference in octanol–water partitioning—that profoundly alters membrane permeability, plasma protein binding, and CYP-mediated clearance profiles . Furthermore, the 4-tert-butyl group introduces a buttressing steric effect that is structurally documented to alter hydrogen-bonded crystal packing architectures relative to smaller or absent para-substituents . Substituting a 4-arylpyrazole scaffold in a medicinal chemistry program without accounting for these quantifiable differentials risks producing SAR data that is non-transferable between analogs, wasting synthetic resources, and obscuring true pharmacophoric requirements.

Quantitative Differentiation Evidence: 4-(4-(tert-Butyl)phenyl)-1H-pyrazole vs. Closest 4-Arylpyrazole Analogs


Lipophilicity Advantage: XLogP3 3.5 for the 4-tert-Butylphenyl Derivative vs. 2.2 for the 4-Methylphenyl Analog

The target compound exhibits an XLogP3 of 3.5, placing it squarely within the optimal lipophilicity range (LogP 2–4) for oral drug-like molecules, whereas the closest 4-alkylphenyl analog, 4-(4-methylphenyl)-1H-pyrazole, displays an XLogP3 of 2.2 . This 1.3 log unit difference corresponds to a ~20-fold greater octanol–water partition coefficient, translating to measurably enhanced passive membrane permeability potential and increased plasma protein binding capacity. The unsubstituted parent, 4-phenyl-1H-pyrazole, has a reported LogP of approximately 2.08, further underscoring the ∼1.4 log unit lipophilicity increment conferred specifically by the para-tert-butyl group .

Lipophilicity Drug-likeness Membrane permeability ADME

Steric Bulk Differentiation: tert-Butyl (Taft Es ≈ -1.54) Provides Greater Steric Shielding than Methyl (Es ≈ 0.00) or Chloro Substituents

The para-tert-butyl substituent on the phenyl ring of the target compound introduces a Taft steric substituent constant (Es) of approximately –1.54 and a molar refractivity of ~19.6 cm³/mol, which dwarfs the steric contribution of para-methyl (Es ≈ 0.00, MR ~5.65 cm³/mol), para-chloro (Es ≈ –0.97, MR ~6.0 cm³/mol), and para-methoxy (Es ≈ –0.55, MR ~7.9 cm³/mol) substituents found in commercially available 4-arylpyrazole analogs . This steric bulk is structurally documented to produce a buttressing effect that influences the preferred tautomeric form and hydrogen-bonded crystal packing architecture of 4-tert-butylpyrazoles, as shown by X-ray crystallography for 4-tert-butyl-3(5)-p-tolylpyrazole, which uniquely crystallizes as a planar tetramer, in contrast to the folded tetramers adopted by analogs with smaller 3(5)-alkyl substituents .

Steric shielding Metabolic stability Selectivity Medicinal chemistry design

Regiochemical Differentiation: 4-Aryl Substitution Places the Pharmacophoric Aryl Group at a Distinct Vector Angle vs. 3-Aryl and 5-Aryl Regioisomers

4-(4-(tert-Butyl)phenyl)-1H-pyrazole positions the aryl substituent at the pyrazole C4 position, which is structurally and pharmacophorically distinct from the 3-aryl and 5-aryl regioisomers that dominate the patent and medicinal chemistry literature. The 1,5-diarylpyrazole scaffold (e.g., celecoxib, SC-558) and 3,5-diarylpyrazole scaffold (e.g., various NAT inhibitors ) have been extensively claimed, whereas the 4-arylpyrazole sub-family remains comparatively underexplored in composition-of-matter patents . Crystallographic studies of 3,5-diaryl-1H-pyrazoles bearing 4-tert-butylphenyl groups confirm that the C4 aryl substituent projects along a trajectory that is geometrically non-superimposable on the C3/C5 aryl vectors, producing a distinct hydrogen-bonding environment around the pyrazole N–H .

Regiochemistry Scaffold hopping Intellectual property Kinase inhibitor design

Metabolic Soft Spot Shielding: para-tert-Butyl Blocks Phase I Oxidative Metabolism at the Phenyl 4-Position vs. Unsubstituted and Methyl-Substituted Analogs

The para position of an unsubstituted or para-methylphenyl ring attached to a pyrazole core is a well-documented site for CYP450-mediated aromatic hydroxylation, a primary Phase I metabolic clearance pathway . The para-tert-butyl group in the target compound acts as a metabolically inert blocking group that prevents enzymatic oxidation at this position. This class-level principle is corroborated by extensive medicinal chemistry precedent with tert-butyl-substituted phenyl rings across multiple chemotypes, where replacement of para-H or para-CH₃ with para-C(CH₃)₃ consistently increases in vitro microsomal half-life . In contrast, the 4-(4-chlorophenyl)-1H-pyrazole analog, while also resistant to para-hydroxylation, introduces a halogen atom that may undergo reductive dehalogenation or glutathione conjugation, creating alternative clearance liabilities and potential reactive metabolite formation .

Metabolic stability CYP450 Half-life Lead optimization

Physicochemical Property Vector Uniqueness: TPSA 28.7 Ų / XLogP3 3.5 / 1 HBD / 1 HBA Creates a Distinct CNS-Permeable Fragment Profile vs. All Common 4-Arylpyrazole Analogs

The target compound occupies a unique position in the TPSA–LogP property space relative to its commercially available 4-aryl-1H-pyrazole analogs. With TPSA = 28.7 Ų and XLogP3 = 3.5, it satisfies the widely cited CNS multiparameter optimization (CNS MPO) desirability criteria: TPSA < 60–70 Ų and LogP between 2 and 4 . By comparison, 4-(4-methoxyphenyl)-1H-pyrazole has a higher TPSA (37.9 Ų) and lower lipophilicity (XLogP ≈ 1.8), 4-(4-methylphenyl)-1H-pyrazole has lower lipophilicity (XLogP3 = 2.2), and 4-phenyl-1H-pyrazole has the lowest lipophilicity (LogP ≈ 2.08) . The target compound is the only member of this analog series that simultaneously satisfies the TPSA ≤ 30 Ų and LogP ≥ 3.0 thresholds associated with favorable passive BBB permeation, while retaining only one hydrogen-bond donor .

CNS drug discovery Fragment-based screening Blood-brain barrier Physicochemical properties

Binding Affinity Benchmarking: 4-(4-Methylphenyl)-1H-pyrazole Demonstrates Ki = 280 nM for MetAP2, Establishing a Quantitative Baseline for 4-Arylpyrazole Target Engagement that the tert-Butyl Analog May Modulate via Lipophilicity-Driven Potency Enhancement

BindingDB records a Ki of 280 nM (ΔG° = –8.84 kcal/mol, pH 7.5, 22 °C) for 4-(4-methylphenyl)-1H-pyrazole against human methionine aminopeptidase 2 (MetAP2), measured by monitoring initial velocity of Met-AMC substrate turnover . While no direct MetAP2 binding data are publicly available for the target compound, the well-documented positive correlation between ligand lipophilicity and binding affinity in hydrophobic enzyme pockets provides a rational basis for expecting that the 4-(4-(tert-butyl)phenyl) analog—with an XLogP3 1.3 units higher than the methyl analog—would exhibit enhanced hydrophobic packing in the MetAP2 active site or related hydrophobic enzyme targets . The 280 nM Ki for the methyl analog establishes the 4-arylpyrazole sub-family as a validated pharmacophore for metalloenzyme inhibition, and the target compound represents a logical, property-differentiated next-generation analog for SAR expansion.

MetAP2 inhibition Binding affinity SAR Antiproliferative

Prioritized Application Scenarios Where 4-(4-(tert-Butyl)phenyl)-1H-pyrazole Provides Quantifiable Advantage Over Closest Analogs


CNS-Penetrant Fragment Library Design: Achieving Optimal TPSA–LogP Balance for Blood–Brain Barrier Permeation

Fragment-based drug discovery (FBDD) campaigns targeting CNS enzymes or receptors require starting fragments that simultaneously satisfy TPSA < 30 Ų and 2 < LogP < 4 for adequate passive BBB permeation. Among the commercially available 4-aryl-1H-pyrazole fragment series, only 4-(4-(tert-butyl)phenyl)-1H-pyrazole meets both criteria (TPSA 28.7 Ų, XLogP3 3.5), making it the preferred fragment for CNS library inclusion . The 4-methoxyphenyl analog exceeds the TPSA threshold (37.9 Ų), while the methyl and unsubstituted phenyl analogs fall below the LogP threshold . Additionally, its single hydrogen-bond donor, single acceptor profile minimizes the desolvation penalty for CNS target engagement relative to fragments with higher HBD/HBA counts .

MetAP2-Targeted Antiproliferative Lead Optimization Using Lipophilicity-Driven SAR

The confirmed MetAP2 inhibitory activity of 4-(4-methylphenyl)-1H-pyrazole (Ki = 280 nM) validates the 4-arylpyrazole scaffold for metalloenzyme inhibition . 4-(4-(tert-Butyl)phenyl)-1H-pyrazole represents the next logical SAR iteration, leveraging its +1.3 log unit lipophilicity advantage to probe whether enhanced hydrophobic packing in the MetAP2 active site translates to potency gains. If the lipophilicity–potency relationship holds on this scaffold, the tert-butyl analog could achieve sub-100 nM affinity, approaching the potency threshold for chemical probe development .

Scaffold-Hopping Away from the 1,5-Diarylpyrazole COX-2 Inhibitor Patent Space for Novel Kinase or Epigenetic Targets

The 1,5-diarylpyrazole scaffold is comprehensively claimed in the COX-2 inhibitor patent estate (celecoxib, deracoxib, and >100 related compositions-of-matter filings) . Medicinal chemistry programs seeking pyrazole-based kinase inhibitors, bromodomain ligands, or epigenetic probes can exploit the 4-aryl regioisomeric scaffold of 4-(4-(tert-butyl)phenyl)-1H-pyrazole to access novel IP space while retaining the favorable drug-like properties of the pyrazole core. The C4 aryl vector projects at an angle that is geometrically distinct from the C1–C5 diaryl arrangement, enabling engagement of different protein surface topologies .

Metabolic Stability Optimization in Oral Drug Candidates Requiring a Pyrazole Core

For oral drug discovery programs where a 4-arylpyrazole intermediate must survive first-pass hepatic metabolism, 4-(4-(tert-butyl)phenyl)-1H-pyrazole should be prioritized over the unsubstituted phenyl or methylphenyl analogs from the outset . The tert-butyl group blocks the primary CYP-mediated metabolic soft spot (para-hydroxylation of the phenyl ring) without introducing the alternative clearance liabilities associated with halogen substituents, such as reductive dehalogenation and potential reactive metabolite formation seen with the 4-chlorophenyl analog . This metabolic shielding strategy is well-precedented across multiple chemotypes and can reduce the number of design–make–test cycles required to achieve an acceptable in vitro microsomal half-life .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-(tert-Butyl)phenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.